![molecular formula C12H18O2 B14347671 {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene CAS No. 94744-41-9](/img/structure/B14347671.png)
{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is an organic compound that belongs to the class of ether derivatives It is characterized by the presence of a benzene ring substituted with a 2-[(2-methoxypropan-2-yl)oxy]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene typically involves the reaction of benzene with 2-[(2-methoxypropan-2-yl)oxy]ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5OH+ClCH2CH2OCH2C(CH3)2OCH3→C6H5OCH2CH2OCH2C(CH3)2OCH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The ether group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ether derivatives with different alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions. Its ether group can be modified to create enzyme inhibitors or activators.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They may exhibit anti-inflammatory or anticancer properties.
Industry
Industrially, the compound is used in the manufacture of polymers and resins. Its unique structure imparts desirable properties, such as flexibility and durability, to the final products.
Mechanism of Action
The mechanism of action of {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or van der Waals interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- (S)-3-[1-(Dimethylamino)ethyl]phenol
Uniqueness
Compared to similar compounds, {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is unique due to its specific ether linkage and the presence of a methoxypropan-2-yl group. This structure imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.
Properties
CAS No. |
94744-41-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yloxy)ethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,13-3)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
KTGOPTFFAHMANK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
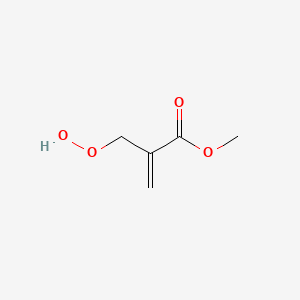
![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
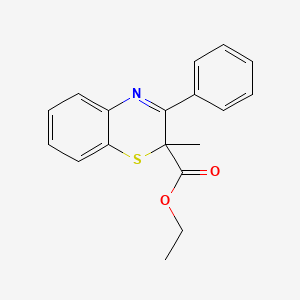
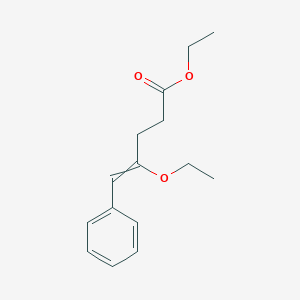
![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
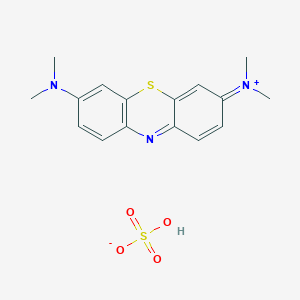
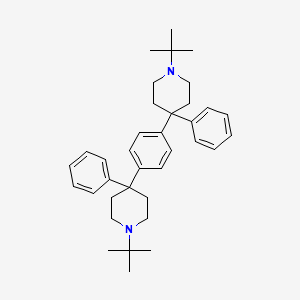
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
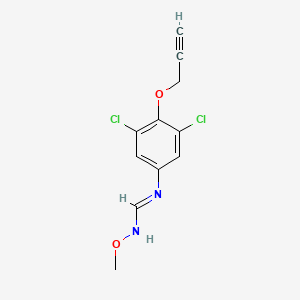
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
